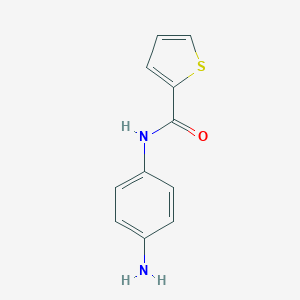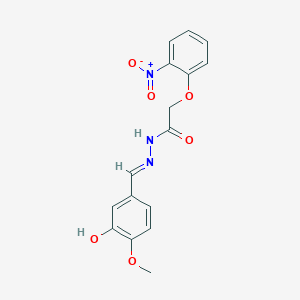
N-(4-aminophenyl)thiophene-2-carboxamide
Descripción general
Descripción
“N-(4-aminophenyl)thiophene-2-carboxamide” is a chemical compound with the CAS Number: 39880-86-9. Its molecular weight is 219.29 and its IUPAC name is N-(4-aminophenyl)-1H-1lambda3-thiophene-2-carboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11N2OS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7,15H,12H2,(H,13,14) and its InChI key is VRGWJQLNFGRYRA-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
N-(4-Aminophenyl)thiophene-2-carboxamide and its derivatives have shown notable antibacterial and antifungal activities. This was evidenced in a study examining the biological activity of two thiophene-3-carboxamide derivatives, which displayed significant antimicrobial properties (Vasu et al., 2003). Another study synthesized thiophene-2-carboxamide derivatives and evaluated them for their antibiotic and antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a source for new antibiotic and antibacterial drugs (Ahmed, 2007).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Novel thiophene derivatives synthesized from N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings suggest potential applications in the treatment of various cardiac and mental health conditions (Amr et al., 2010).
Anticancer Activity
Recent research has focused on the anticancer properties of thiophene-2-carboxamide derivatives. A study discovered that these compounds, particularly those with certain phenyl ring modifications, exhibited potent inhibitory activity against various cancer cell lines, indicating their potential use in cancer therapy (Gulipalli et al., 2019). Another research created 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and found them to have significant cytotoxic effects against several cancer cell lines (Atta & Abdel‐Latif, 2021).
Antinociceptive Activity
Compounds synthesized from thiophene-3-carboxylic acid derivatives were studied for their antinociceptive activity, indicating potential applications in pain management (Shipilovskikh et al., 2020).
Antimicrobial Activity
Schiff bases of 2-Amino-4-(4-acetamido phenyl) thiophene-3-carboxamide demonstrated antimicrobial activity, suggesting their use in developing new antimicrobial agents (Arora et al., 2012).
Effects on Cell Growth
N-Glycosyl-thiophene-2-carboxamides showed effects on DNA synthesis and cell growth, presenting possibilities for their application in cell biology and pharmaceutical research (Rawe et al., 2006).
Propiedades
IUPAC Name |
N-(4-aminophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAANUULEQHTUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B417104.png)
![5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine-](/img/structure/B417105.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-ethyl-2-pyridinecarbohydrazide](/img/structure/B417106.png)

![3,4-Dibromo-6-ethoxy-2-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417108.png)
![3,4-Dibromo-2-({[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B417110.png)
![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxy-4-nitrophenol](/img/structure/B417112.png)
![3,4-Dibromo-6-ethoxy-2-[(2-phenyl-benzooxazol-5-ylimino)-methyl]-phenol](/img/structure/B417113.png)
![2-Ethoxy-4-nitro-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B417114.png)
![2-Ethoxy-4-nitro-6-[(2-m-tolyl-benzooxazol-5-ylimino)-methyl]-phenol](/img/structure/B417115.png)
![2-({[3-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B417117.png)
![4-[2-({4-Nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B417119.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B417124.png)
![3-{2-[(4-Chlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B417126.png)